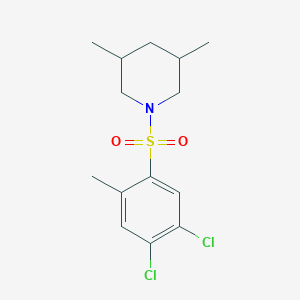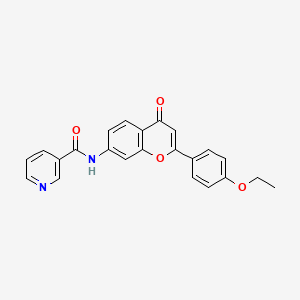
N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide” is a complex organic compound. It contains a chromene group (a common structure in many pharmaceuticals), an ethoxyphenyl group, and a nicotinamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a chromene ring, an ethoxyphenyl group, and a nicotinamide group . These groups could be identified using techniques such as NMR, IR, and mass spectrometry .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the chromene ring might undergo electrophilic aromatic substitution reactions, and the amide group in the nicotinamide might participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in polar solvents .Scientific Research Applications
Fluorescent Imaging
A novel off-on fluorescent probe based on a 4-nitroimidazole moiety was developed for selective detection of hypoxia or nitroreductase (NTR) in tumor cells, including HeLa cells, demonstrating high selectivity and "Turn-On" fluorescence response with suitable sensitivity and no cytotoxicity (Feng et al., 2016).
Antioxidant Properties
The antioxidant activity of four 4-hydroxycoumarin derivatives was investigated, with one compound showing the best scavenger activity at the highest concentration tested (Stanchev et al., 2009).
Antibacterial Effects
Synthesized derivatives of 4-hydroxy-chromen-2-one showed high levels of antibacterial activity against Staphylococcus aureus, E. coli, and Bacillus cereus, demonstrating the potential for novel organic compounds in antibacterial applications (Behrami & Dobroshi, 2019).
Cytotoxic Activities
Compounds derived from chromen-3-yl and pyrimidine exhibited significant cytotoxic potential against breast cancer cell lines, suggesting their use in anticancer therapies (Singh et al., 2017).
Corrosion Inhibition
Nicotinamide derivatives were studied for their corrosion inhibition effect on mild steel in hydrochloric acid solution, showing that they suppress both anodic and cathodic processes and behave as mixed-type corrosion inhibitors (Chakravarthy et al., 2014).
Anticonvulsant Activities
The anticonvulsant activity of hydroxycoumarin derivatives was investigated, with one compound showing effects comparable to valproic acid, indicating potential for development as agents with anticonvulsant activity (Yakovleva et al., 2020).
Herbicidal Activities
N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid exhibited excellent herbicidal activity against certain weeds, suggesting potential for development as herbicides (Yu et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-2-28-18-8-5-15(6-9-18)21-13-20(26)19-10-7-17(12-22(19)29-21)25-23(27)16-4-3-11-24-14-16/h3-14H,2H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGYUOAYSFAVNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


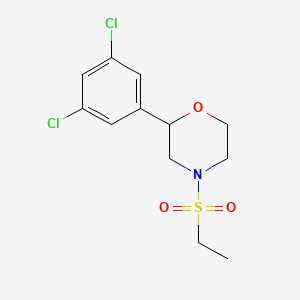

![Ethyl 2-[[4-(4-fluorophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2477187.png)
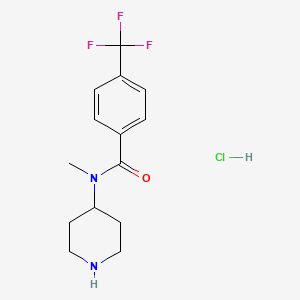
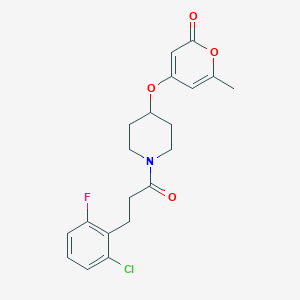
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2477190.png)
![1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2477192.png)

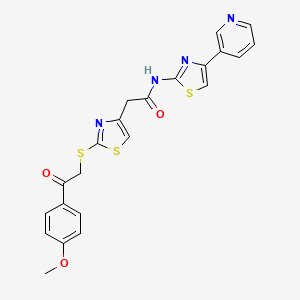
![4-[4-(Oxiran-2-ylmethoxy)phenyl]oxane](/img/structure/B2477198.png)
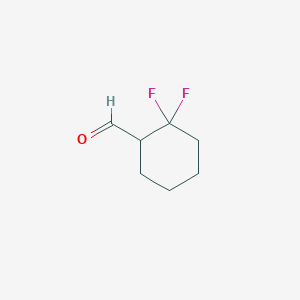
![4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B2477201.png)
